
2-Chloro-4-(6-methoxypyridin-3-yl)aniline
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Overview
Description
2-Chloro-4-(6-methoxypyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a methoxy-substituted pyridine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-methoxypyridin-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-methoxypyridin-3-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide and dioxane are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boron reagents are typical for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
2-Chloro-4-(6-methoxypyridin-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-methoxypyridin-3-yl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
Uniqueness
2-Chloro-4-(6-methoxypyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-4-(6-methoxypyridin-3-yl)aniline |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-5-3-9(7-15-12)8-2-4-11(14)10(13)6-8/h2-7H,14H2,1H3 |
InChI Key |
MJRWVINYEIYUPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
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